1-(Methoxyacetyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-7(3-5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKUNDIHRGCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588256 | |
| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926189-92-6 | |
| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of Piperidine Nitrogen
- Reagents : Methoxyacetyl chloride or methoxyacetic anhydride can be used to acylate the nitrogen.
- Conditions : Performed in anhydrous solvents under basic conditions (e.g., triethylamine or DIEA) to neutralize the formed acid.
- Challenges : Requires careful control to avoid over-acylation or reaction at other nucleophilic sites.
Use of Protected Intermediates and Condensation Agents
- Starting from N-BOC-piperidine-4-carboxylic acid, condensation with methoxyacetic acid derivatives can be facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as DMF.
- The reaction proceeds under mild conditions, yielding the methoxyacetylated intermediate.
- Subsequent deprotection of the BOC group under acidic conditions (e.g., TFA in dichloromethane) affords the free amine with the methoxyacetyl substituent.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Acylation | Methoxyacetyl chloride, base (e.g., DIEA), dry solvent | Requires anhydrous conditions; sensitive reagents |
| Coupling (alternative) | EDC, HOBt, DMF, methoxyacetic acid derivative | Mild conditions; avoids harsh reagents |
| Deprotection | Trifluoroacetic acid (TFA), DCM | Removes BOC protecting group |
Optimization and Industrial Considerations
- The use of Grignard reagents (e.g., methylmagnesium bromide) in related piperidine acylation steps has been reported but is generally avoided for industrial scale due to moisture sensitivity, cost, and harsh reaction conditions.
- Acid-catalyzed hydrolysis or degradation reactions at controlled temperatures (60–90 °C) with acids such as glacial acetic acid or hydrochloric acid in aqueous media can be used in intermediate steps to modify protective groups or side chains, facilitating the synthesis of related piperidine derivatives with high yield and simpler workup.
- The described methods emphasize ease of operation, availability of raw materials, high yields, and suitability for scale-up .
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitrogen Protection | 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH, t-butanol | High yield, simple isolation | Requires subsequent deprotection |
| Direct Acylation | Piperidine or N-BOC derivative | Methoxyacetyl chloride, base, dry solvent | Straightforward acylation | Sensitive reagents, moisture sensitive |
| Coupling with Methoxyacetic Acid | N-BOC-piperidine-4-carboxylic acid | EDC, HOBt, DMF | Mild conditions, good selectivity | Use of expensive coupling agents |
| Acid-catalyzed hydrolysis | Protected intermediates | Acetic acid or HCl aqueous solutions, 60–90 °C | High yield, industrially scalable | Requires careful pH and temperature control |
Research Findings and Data
- The yield of N-BOC-piperidine-4-carboxylic acid via protection of 4-piperidinecarboxylic acid reaches nearly 100% under optimized conditions.
- Acylation steps using coupling agents provide high selectivity and good yields , although the cost of reagents like HOBt and EDC is a consideration for large-scale synthesis.
- Avoidance of Grignard reagents in the acylation step improves industrial feasibility by reducing sensitivity to moisture and simplifying reaction conditions.
- Acidic hydrolysis steps performed at 60–90 °C with controlled acid concentrations enable efficient deprotection and side-chain modification with minimal byproducts and easy workup.
Chemical Reactions Analysis
1-(Methoxyacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-(Methoxyacetyl)piperidine-4-carboxylic acid is being investigated for its potential therapeutic applications. It serves as a precursor for synthesizing various piperidine derivatives, which have demonstrated biological activities against a range of diseases, including cancer and viral infections.
- Antiviral Activity : Recent studies have explored the compound's efficacy against SARS-CoV-2. Molecular docking studies indicate that derivatives of this compound can bind effectively to the main protease of the virus, suggesting potential use as antiviral agents .
- Anticancer Properties : Piperidine derivatives, including those derived from this compound, have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can modulate signaling pathways involved in cancer cell survival and apoptosis .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules. It participates in various reactions, including:
- Nucleophilic Substitution Reactions : The carboxylic acid functionality allows for substitution reactions that can introduce diverse functional groups into the molecular framework.
- Cyclization Reactions : The piperidine ring structure facilitates cyclization processes that are crucial for synthesizing cyclic compounds with potential pharmacological properties.
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its derivatives are often employed as probes to study enzyme kinetics and mechanisms.
- Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic processes, providing insights into their potential as drug candidates .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study employed molecular docking and molecular dynamics simulations to assess the binding affinity of piperidine derivatives against the main protease of SARS-CoV-2. The results indicated that several derivatives exhibited strong binding interactions, with predicted binding free energies ranging from -4.29 to -6.35 kcal/mol, suggesting their potential as therapeutic agents against COVID-19 .
Case Study 2: Anticancer Activity
Research on piperidine derivatives synthesized from this compound demonstrated significant anticancer activity in vitro. These compounds were shown to induce apoptosis in breast cancer cell lines by inhibiting critical signaling pathways such as Akt, underscoring their potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(Methoxyacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and protein interactions .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility: The ethoxycarbonyl derivative (C9H15NO5) shares the same molecular weight as the target compound but exhibits higher lipophilicity due to the ester group, making it suitable for prodrug formulations . The pyridin-4-yl derivative’s hydrochloride salt improves aqueous solubility, critical for oral bioavailability .
Heterocyclic substituents (e.g., pyrimidinyl, pyrazolopyrimidinyl) enable hydrogen bonding and planar interactions, crucial for targeting enzymes like PDE5 .
Steric and Electronic Effects :
- The methoxyacetyl group’s ether oxygen may participate in hydrogen bonding, while its compact size minimizes steric hindrance compared to bulkier groups like 4-bromobenzyl .
Biological Activity
1-(Methoxyacetyl)piperidine-4-carboxylic acid (CAS Number: 926189-92-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight: 201.22 g/mol
- Structure: The compound features a piperidine ring substituted with a methoxyacetyl group and a carboxylic acid moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymatic activities, potentially affecting metabolic pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes linked to inflammation and pain pathways, suggesting potential applications in treating inflammatory conditions.
- Receptor Modulation: It may also modulate receptor activity, influencing neurotransmitter systems that are critical for pain perception and mood regulation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. In a study involving human cell lines, the compound reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
In Vivo Studies
In animal models, administration of this compound resulted in decreased pain responses in models of acute and chronic pain. The results suggest that it may serve as a novel analgesic with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Safety and Toxicology
While initial findings are promising regarding the therapeutic potential of this compound, further studies are required to assess its safety profile. Preliminary data indicate it may cause irritation upon contact, necessitating careful handling in laboratory settings .
Q & A
Basic Synthesis: What are the standard synthetic routes for 1-(Methoxyacetyl)piperidine-4-carboxylic acid?
The compound is typically synthesized via a multi-step process. A common method involves the hydrolysis of ester derivatives under alkaline conditions, followed by acidification to yield the carboxylic acid. For example, ethyl 1-(methoxyacetyl)piperidine-4-carboxylate can be hydrolyzed using aqueous NaOH in ethanol, stirred for 24 hours at room temperature, and then acidified with HCl to precipitate the product . Purification is achieved through recrystallization or column chromatography.
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Optimization involves adjusting catalysts, temperature, and solvent systems. For instance, using palladium-based catalysts (e.g., Pd(OAc)₂) in inert atmospheres enhances coupling reactions for intermediate steps . Solvent polarity impacts solubility: polar aprotic solvents like DMF may improve reaction rates, while controlled acidification (pH 3–4) minimizes byproducts during crystallization . Advanced techniques like microwave-assisted synthesis or flow chemistry could further reduce reaction times and improve scalability.
Purification Challenges: What methods address low solubility or contamination in final product isolation?
Low solubility can be mitigated by gradient crystallization (e.g., slow addition of antisolvents like hexane to ethanol solutions) . Contamination from sulfonamide intermediates (common in piperidine derivatives) requires rigorous washing with cold water or dilute HCl . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity, as validated in related piperidinecarboxylic acid derivatives .
Analytical Characterization: Which spectroscopic techniques confirm structural integrity?
- NMR : NMR (DMSO-) should show distinct peaks for the methoxyacetyl group (δ 3.2–3.5 ppm) and piperidine protons (δ 1.5–2.4 ppm) .
- IR : Key stretches include C=O (1680–1730 cm) for the carboxylic acid and methoxyacetyl groups .
- Elemental Analysis : Discrepancies >0.3% in C/H/N ratios indicate impurities; cross-validate with mass spectrometry (e.g., m/z 313 for related derivatives) .
Bioactivity Studies: How can researchers design assays to evaluate pharmacological potential?
- Antimicrobial Testing : Use microdilution assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging 1–100 µM .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II/IX) via stopped-flow CO hydration assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours, comparing IC values to controls .
Data Contradictions: How to resolve conflicting solubility or stability reports?
Discrepancies arise from solvent polarity and purity. For example, solubility in DMSO may vary due to residual moisture; use Karl Fischer titration to confirm solvent dryness . Stability studies under ambient vs. inert atmospheres (via TGA/DSC) clarify degradation thresholds . Replicate experiments under controlled humidity/temperature (e.g., 25°C, 60% RH) ensure reproducibility.
Stability Under Storage: What conditions prevent decomposition?
Store at ambient temperatures in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, as UV irradiation can degrade the methoxyacetyl group . For long-term stability, lyophilize and store at -20°C under nitrogen . Monitor via periodic HPLC to detect degradation peaks.
Advanced Structural Analysis: How to resolve ambiguities in spectral data?
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., piperidine ring conformation) using single-crystal diffraction .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methylene groups in piperidine) .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .
Method Validation: How to ensure reproducibility in biological assays?
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Dose-Response Curves : Use ≥3 replicates per concentration to calculate EC with 95% confidence intervals .
- Blind Testing : Collaborate with independent labs to validate bioactivity claims and minimize bias.
Synthetic Byproduct Identification: What strategies detect and characterize impurities?
- LC-MS/MS : Identify low-abundance byproducts (e.g., unreacted intermediates) with high-resolution mass detection .
- TLC Monitoring : Track reaction progress using silica plates (CHCl/MeOH 9:1) and UV/iodine staining .
- Isolation via Prep-HPLC : Collect and characterize byproducts for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
